molecular formula C20H22N4O3 B13354054 N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B13354054
M. Wt: 366.4 g/mol
InChI Key: RNTIRIJDFKBYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrazole ring and a pyridine ring, which are common motifs in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.

    Formation of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Coupling reactions: The pyrazole and pyridine rings can be coupled using various cross-coupling reactions such as Suzuki or Heck reactions.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with pyrazole and pyridine rings are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar biological activities.

Medicine

Medicinally, compounds with similar structures have been explored for their anti-inflammatory, anti-cancer, and anti-microbial properties. This compound could be a candidate for drug development in these areas.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific biological target. Generally, compounds with pyrazole and pyridine rings can interact with various enzymes and receptors, modulating their activity. This could involve binding to the active site of an enzyme or interacting with receptor proteins to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide: can be compared to other heterocyclic compounds with similar structures, such as:

Uniqueness

What sets this compound apart is its unique combination of the pyrazole and pyridine rings, which could confer a distinct set of biological activities and chemical reactivity.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C20H22N4O3/c1-13-9-15(3)24(22-13)17-7-5-16(6-8-17)21-20(26)12-23-11-19(27-4)18(25)10-14(23)2/h5-11H,12H2,1-4H3,(H,21,26)

InChI Key

RNTIRIJDFKBYPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)CN3C=C(C(=O)C=C3C)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.